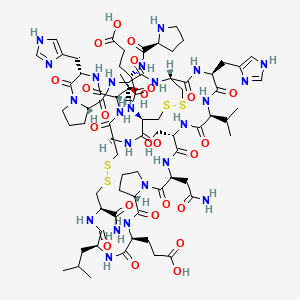

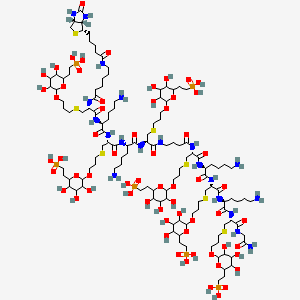

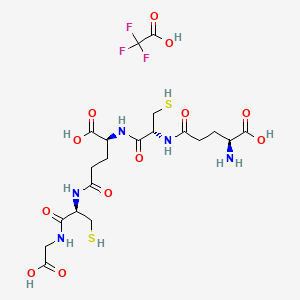

Phytochelatin 2 (PC2) (TFA)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phytochelatin 2 (PC2) (TFA) is a phytochelatin, a type of small cysteine-rich peptide that plays a crucial role in heavy metal detoxification in plants. These peptides are not genetically encoded but are enzymatically synthesized by phytochelatin synthases from glutathione. Phytochelatin 2 (PC2) (TFA) can chelate metals, prevent metal toxicity, and maintain metal stability in the internal environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phytochelatin 2 (PC2) (TFA) is synthesized enzymatically by phytochelatin synthase using glutathione as a substrate. The enzyme catalyzes the formation of phytochelatins through a transpeptidation reaction, where a γ-glutamylcysteine unit is transferred from one glutathione molecule to another, forming a peptide bond .

Industrial Production Methods

Industrial production of Phytochelatin 2 (PC2) (TFA) involves the use of recombinant DNA technology to express phytochelatin synthase in microbial hosts such as Escherichia coli. The enzyme is then purified and used to catalyze the synthesis of phytochelatins in vitro. This method allows for the large-scale production of phytochelatins with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Phytochelatin 2 (PC2) (TFA) primarily undergoes chelation reactions with heavy metals. It can form stable complexes with metals such as cadmium, lead, and mercury, thereby reducing their toxicity .

Common Reagents and Conditions

The synthesis of Phytochelatin 2 (PC2) (TFA) involves the use of glutathione and phytochelatin synthase. The reaction is typically carried out in an aqueous buffer at a neutral pH, with the presence of metal ions to induce the enzymatic activity .

Major Products Formed

The major products formed from the reactions involving Phytochelatin 2 (PC2) (TFA) are metal-phytochelatin complexes. These complexes are sequestered in the vacuoles of plant cells, thereby preventing the metals from interfering with cellular processes .

Aplicaciones Científicas De Investigación

Phytochelatin 2 (PC2) (TFA) has a wide range of scientific research applications:

Chemistry: Used as a model compound to study metal chelation and detoxification mechanisms.

Biology: Investigated for its role in plant stress responses and heavy metal tolerance.

Medicine: Explored for potential therapeutic applications in treating heavy metal poisoning.

Industry: Utilized in bioremediation processes to clean up heavy metal-contaminated environments .

Mecanismo De Acción

Phytochelatin 2 (PC2) (TFA) exerts its effects by chelating heavy metals through its cysteine residues. The metal-phytochelatin complexes are then transported into the vacuoles, where they are sequestered and detoxified. This process involves the action of phytochelatin synthase, which catalyzes the formation of phytochelatins from glutathione .

Comparación Con Compuestos Similares

Phytochelatin 2 (PC2) (TFA) is part of a family of phytochelatins that vary in the number of γ-glutamylcysteine units. Similar compounds include:

Phytochelatin 3 (PC3): Contains three γ-glutamylcysteine units.

Phytochelatin 4 (PC4): Contains four γ-glutamylcysteine units.

Metallothioneins: Another class of metal-binding peptides that also play a role in metal detoxification

Phytochelatin 2 (PC2) (TFA) is unique in its specific structure and the efficiency with which it chelates metals, making it a valuable tool in both research and practical applications .

Propiedades

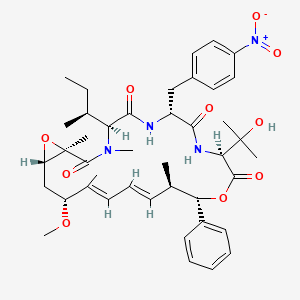

Fórmula molecular |

C20H30F3N5O12S2 |

|---|---|

Peso molecular |

653.6 g/mol |

Nombre IUPAC |

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C18H29N5O10S2.C2HF3O2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27;3-2(4,5)1(6)7/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33);(H,6,7)/t8-,9-,10-,11-;/m0./s1 |

Clave InChI |

PEQLSEASMYGKKC-WORASRPPSA-N |

SMILES isomérico |

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)

![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)